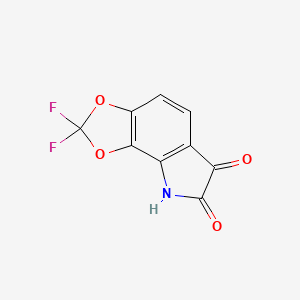
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione is a chemical compound with the molecular formula C9H3F2NO4 It is known for its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor, which undergoes a series of reactions including protection, selective amidation, and deprotective-cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against certain tumor cell lines.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1,1-diphenylethanol
- Cochlioquinone derivatives
- N-substituted 4,4a,5,6-tetrahydroquinoline-2,7-diones
Uniqueness
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione is unique due to its specific structure, which includes multiple aromatic rings and functional groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
902137-99-9 |
|---|---|
Molecular Formula |
C9H3F2NO4 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
2,2-difluoro-8H-[1,3]dioxolo[4,5-g]indole-6,7-dione |
InChI |
InChI=1S/C9H3F2NO4/c10-9(11)15-4-2-1-3-5(7(4)16-9)12-8(14)6(3)13/h1-2H,(H,12,13,14) |
InChI Key |
UKDPBEFYCKEVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)C(=O)N3)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


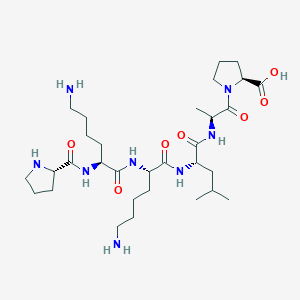
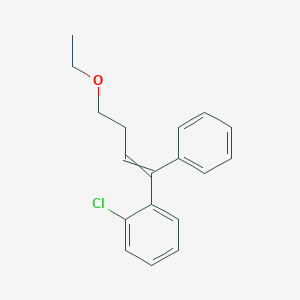
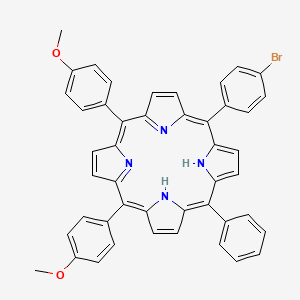
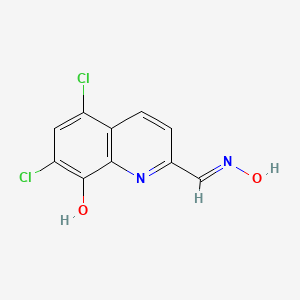
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

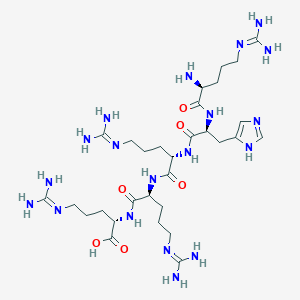
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
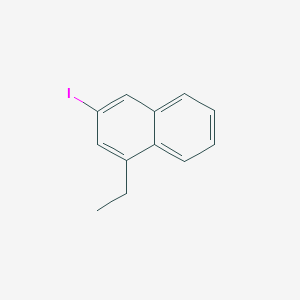
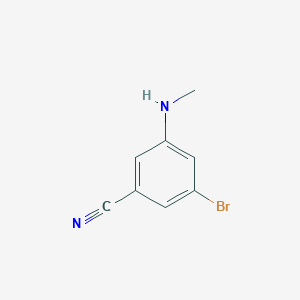
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
